molecular formula C5H15ClN4 B7988955 1-(4-Aminobutyl)guanidine hydrochloride

1-(4-Aminobutyl)guanidine hydrochloride

Cat. No.: B7988955
M. Wt: 166.65 g/mol
InChI Key: KETPHVGICLLJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(4-Aminobutyl)guanidine hydrochloride typically involves a two-step process. The first step includes the treatment of N-Boc-1,4-butanediamine with cyanamide to generate N-Boc-protected agmatine. This is followed by deprotection with trifluoroacetic acid to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)guanidine hydrochloride involves modulation of multiple molecular targets. It blocks nitric oxide synthesis by reducing the nitric oxide synthase-2 protein in astroglial cells and macrophages . Additionally, it modulates neurotransmitter receptors, including NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . These actions contribute to its diverse physiological effects.

Comparison with Similar Compounds

1-(4-Aminobutyl)guanidine hydrochloride is unique compared to other similar compounds due to its broad range of biological activities and therapeutic potential. Similar compounds include other guanidine derivatives such as 1-(4-fluorophenyl)guanidine carbonate and 1-(4-ethylphenyl)guanidine carbonate . These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

IUPAC Name

2-(4-aminobutyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N4.ClH/c6-3-1-2-4-9-5(7)8;/h1-4,6H2,(H4,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETPHVGICLLJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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